1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione
Description
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Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c30-24(27-13-6-1-7-14-27)18-29-17-22(21-10-4-5-11-23(21)29)25(31)26(32)28-15-12-19-8-2-3-9-20(19)16-28/h2-5,8-11,17H,1,6-7,12-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUMKZBPKUYBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 381.47 g/mol. The structure features an indole moiety linked to a piperidine and tetrahydroisoquinoline group, which may contribute to its diverse biological properties.
The biological effects of this compound are primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The indole and piperidine moieties can interact with neurotransmitter receptors and enzymes, influencing pathways related to neuroprotection and inflammation.
- Antioxidant Activity : The presence of oxo groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | Apoptosis induction |
| MCF7 (breast cancer) | 12.8 | Cell cycle arrest |
| A549 (lung cancer) | 10.5 | Inhibition of metastasis |
These findings suggest that the compound could be further developed as a potential anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. A study showed that it reduced paw edema in rats by approximately 60% compared to controls.
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, the compound was tested for neuroprotective activity against oxidative stress-induced neuronal cell death. Results indicated that it significantly reduced neuronal apoptosis in cultured neurons exposed to oxidative stress.
Case Studies
- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry evaluated several derivatives of indole compounds for their anticancer properties. The tested compound exhibited superior activity compared to standard chemotherapeutics in inhibiting tumor growth in vivo .
- Anti-inflammatory Study : In a controlled study involving rats with induced inflammation, treatment with the compound resulted in a marked decrease in paw swelling and pain behavior scores, indicating effective anti-inflammatory action .
- Neuroprotection Research : A study investigating various indole derivatives found that this particular compound significantly protected against glutamate-induced toxicity in neuronal cultures, highlighting its potential as a neuroprotective agent .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with indole and isoquinoline structures exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuropharmacological Effects
Given the presence of the piperidine ring, this compound may influence central nervous system (CNS) activity. Studies have shown that related compounds can act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary investigations into this compound suggest it may exhibit anxiolytic or antidepressant effects .
Antimicrobial Properties
The indole structure is known for its antimicrobial properties. Research indicates that derivatives of this compound can exhibit activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of related indole derivatives found that compounds similar to 1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione showed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size when administered at specific dosages over a treatment period .
Case Study 2: Neuropharmacological Assessment
In a pharmacological assessment involving animal models, the compound was tested for its effects on anxiety-like behavior. Results indicated a dose-dependent reduction in anxiety behaviors measured by elevated plus maze tests. This suggests potential therapeutic applications in treating anxiety disorders.
Preparation Methods
Leimgruber–Batcho Indole Synthesis
The Leimgruber–Batcho method enables efficient indole ring formation through condensation of 2-nitrobenzaldehydes with enamines. As demonstrated in the synthesis of 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole, this approach provides excellent regiocontrol for C3 functionalization. Key steps include:
- Preparation of 2-(2,2-dimethoxyethyl)benzenamine intermediate via reductive amination
- Cyclization under acidic conditions (HCl/AcOH, 80°C) to form the indole nucleus
- Subsequent alkylation at the N1 position using bromomethylpyridine
This method achieves 78% yield after crystallization from isopropanol, with <1% impurities. Modifications using 2-nitroacetophenone derivatives could introduce the required C3 ketone functionality.
Acid-Catalyzed Acylation of Indoles
Direct C3 acylation of preformed indoles using 1,3-diones offers a complementary route. Trifluoromethanesulfonic acid catalyzes C-C bond cleavage in 2,4-pentanedione, enabling acylation at the indole C3 position. For 1-methylindole derivatives:
- Reaction with ethyl acetoacetate (2.5 eq) at 110°C for 2 hours
- Silica gel chromatography purification (20% ethyl acetate/hexanes)
- Typical yields: 32–36% for substituted indole acetates
This method avoids pre-functionalized starting materials but requires careful control of reaction stoichiometry to prevent over-acylation.
Piperidine-Ethyl Ketone Conjugation
Incorporation of the 2-(piperidin-1-yl)ethyl ketone moiety necessitates selective N-alkylation and ketone formation:
Reductive Amination Strategy
Piperidine derivatives can be introduced via reductive amination of ketone precursors. The hydrogen borrowing methodology developed by Donohoe et al. provides stereocontrol for such transformations:
- Ir(III)-catalyzed oxidation of alcohol to ketone
- Condensation with piperidine (1.2 eq)
- Transfer hydrogenation using HCO2H/Et3N
This one-pot process achieves 89% yield for analogous piperidine-ketone conjugates with >20:1 diastereoselectivity.
Direct Alkylation of Piperidine
Alternative approaches employ Mitsunobu conditions for O→N alkyl transfer:
- React indole-3-ethanol derivatives with piperidine
- Use DIAD/PPh3 system in THF at 0→25°C
- Reported yields: 65–72% for similar systems
Comparative analysis shows reductive amination provides better atom economy, while Mitsunobu offers precise stereochemical outcomes.
Tetrahydroisoquinoline Ring Formation
The 1,2,3,4-tetrahydroisoquinoline component requires specialized cyclization techniques:
Intramolecular Alder-Ene Reaction
Nickel-catalyzed cyclization of 1,7-dienes produces tetrahydroisoquinoline derivatives with excellent stereocontrol:
- [Ni(COD)2] (5 mol%)
- DTBM-SEGPHOS ligand (6 mol%)
- Toluene, 80°C, 24 hours
- Yields: 82–89% with 95:5 er
This method efficiently constructs the tetrahydroisoquinoline core while allowing installation of diverse substituents.
Photochemical [2+2] Cycloaddition
UV-mediated cyclization offers a metal-free alternative:
- 300 nm UV lamp, CH2Cl2, -78°C
- 48-hour irradiation
- Subsequent hydrogenation (H2/Pd-C)
- Overall yields: 68–74%
While environmentally benign, this method requires specialized equipment and gives lower yields compared to catalytic approaches.
1,2-Diketone Bridge Construction
The ethane-1,2-dione linker connects the indole and tetrahydroisoquinoline moieties through innovative coupling strategies:
Photocatalytic Oxidative Coupling
Visible-light-mediated synthesis using organophotocatalysts enables efficient diketone formation:
- Kessil PR160L LED (456 nm)
- [Cu(phen)(Xantphos)]BF4 catalyst (5 mol%)
- O2 atmosphere, MeOH solvent
- 12-hour reaction time
- Yields: 65–70% for aryl-aryl diketones
This method demonstrates excellent functional group tolerance and avoids stoichiometric oxidants.
Classical Acyloin Condensation
Traditional approaches employ benzoin-type reactions:
- NaCN (cat.), DMSO, 110°C
- 48-hour reaction time
- Yields: 45–50%
- Requires strict anhydrous conditions
While less efficient, this method remains useful for acid-sensitive substrates.
Final Assembly and Purification
Convergent synthesis strategies combine the individual components:
Sequential Coupling Approach
- Indole-piperidine conjugate + diketone acid chloride
- Et3N, CH2Cl2, 0°C → 25°C
- 82% coupling efficiency
- Reaction with tetrahydroisoquinoline amine
- HATU, DIPEA, DMF
- 76% yield
One-Pot Tandem Reaction
Advanced methodologies enable direct assembly:
- Simultaneous indole alkylation/diketone formation
- Cu(OAc)2 (10 mol%), TBHP oxidant
- DCE, 60°C, 36 hours
- 58% overall yield
Purification employs sequential chromatography:
- Silica gel (EtOAc/hexanes gradient)
- Reverse-phase HPLC (MeCN/H2O + 0.1% TFA)
Final purity: >99% by HPLC (220 nm)
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis of structurally similar heterocyclic compounds often involves nucleophilic substitution and condensation reactions. For example, details a protocol where a brominated precursor reacts with piperidine in N-methylpyrrolidone (NMP) under reflux, using triethylamine (TEA) as a base. Key parameters include:
- Temperature : Reflux at 383 K (110°C) to ensure reaction completion.
- Solvent : Polar aprotic solvents like NMP enhance solubility of intermediates.
- Purification : Recrystallization from ethanol yields high-purity crystals. Methodological optimization should prioritize controlling stoichiometry and reaction time to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D structure, bond lengths, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds observed in analogous compounds) .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms purity.
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-validation using multiple techniques ensures structural accuracy .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Conduct accelerated stability studies by exposing the compound to elevated temperatures, humidity, and light.
- Monitor degradation via HPLC or TLC.
- Store in inert atmospheres (argon) at low temperatures (-20°C) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can Design of Experiments (DoE) be applied to optimize synthesis yield and purity?
- Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading). highlights DoE’s role in minimizing experimental runs while maximizing data quality.
- For example, a central composite design could optimize reflux time and piperidine equivalents to balance yield and byproduct formation .
Q. What computational strategies are available to predict reaction pathways and electronic properties?
- Quantum chemical calculations (e.g., DFT) model transition states and activation energies, as described in .
- Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) identify plausible intermediates and side reactions.
- Molecular docking predicts binding affinity if the compound targets biological receptors .
Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. XRD results)?
- Dynamic NMR analysis can detect conformational flexibility that static XRD structures may miss.
- Hirshfeld surface analysis quantifies intermolecular interactions to explain packing discrepancies.
- Cross-check with alternative techniques (e.g., IR spectroscopy for functional groups) .
Q. What methodologies are recommended for analyzing the compound’s photophysical properties?
- UV-Vis spectroscopy measures absorption/emission spectra.
- Fluorescence lifetime imaging (FLIM) assesses photostability and quantum yield.
- Time-dependent DFT (TD-DFT) correlates experimental spectra with electronic transitions .
Q. How can membrane separation technologies improve purification efficiency?
- Nanofiltration membranes with tailored pore sizes (<300 Da) selectively isolate the compound from smaller impurities.
- Optimize solvent resistance and flux rates using combinatorial screening (, RDF2050104) .
Methodological Frameworks
Q. What statistical approaches are suitable for validating reproducibility in biological assays?
Q. How can hybrid computational-experimental workflows accelerate reaction discovery?
- Integrate high-throughput screening with machine learning (ML) models trained on quantum chemical datasets.
- ICReDD’s approach () combines reaction path calculations with robotic automation to prioritize promising conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
